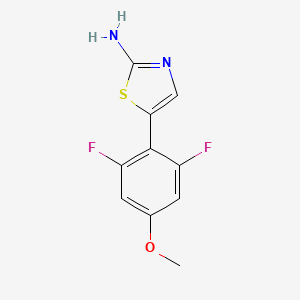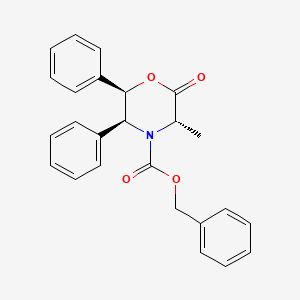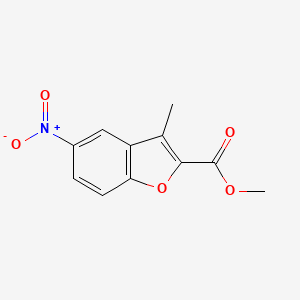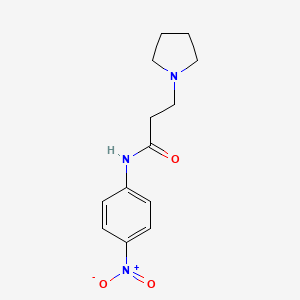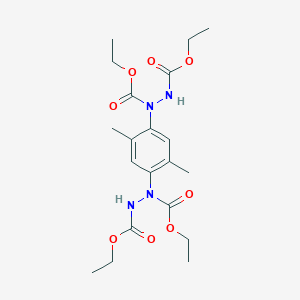
Tetraethyl 1,1'-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C20H30N4O8 This compound is characterized by its unique structure, which includes a benzene ring substituted with dimethyl groups and dihydrazine-dicarboxylate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzene-1,4-dicarboxylic acid with hydrazine hydrate to form the dihydrazide intermediate. This intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tetraethyl 1,1’-(1,1’-biphenyl-4,4’-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- 2,3,5,6-tetramethylbenzene-1,4-diethylamine
Uniqueness
Tetraethyl 1,1’-(2,5-dimethylbenzene-1,4-diyl)dihydrazine-1,2-dicarboxylate is unique due to its specific substitution pattern on the benzene ring and the presence of dihydrazine-dicarboxylate groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
6304-69-4 |
|---|---|
Molekularformel |
C20H30N4O8 |
Molekulargewicht |
454.5 g/mol |
IUPAC-Name |
ethyl N-(ethoxycarbonylamino)-N-[4-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,5-dimethylphenyl]carbamate |
InChI |
InChI=1S/C20H30N4O8/c1-7-29-17(25)21-23(19(27)31-9-3)15-11-14(6)16(12-13(15)5)24(20(28)32-10-4)22-18(26)30-8-2/h11-12H,7-10H2,1-6H3,(H,21,25)(H,22,26) |
InChI-Schlüssel |
XNDAPSZFNLSPRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NN(C1=CC(=C(C=C1C)N(C(=O)OCC)NC(=O)OCC)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


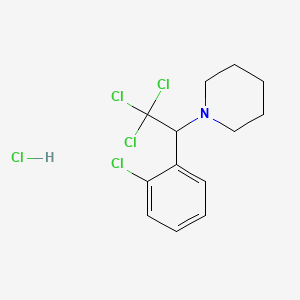

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)


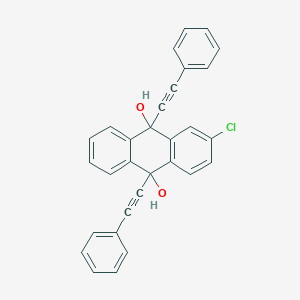
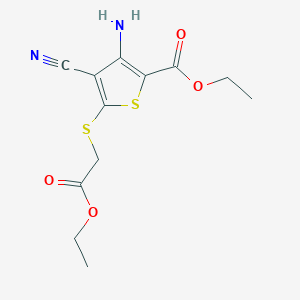
![Benzo[b]phenanthridin-5(6h)-one](/img/structure/B14016706.png)
